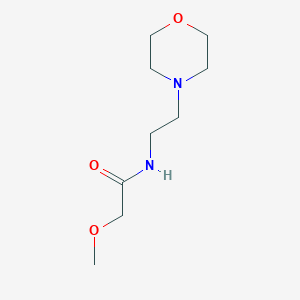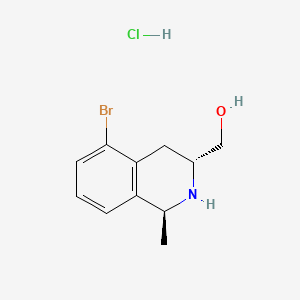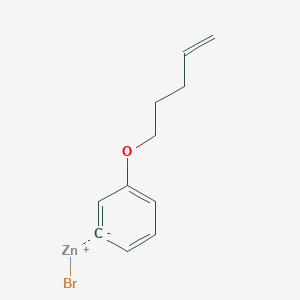
3-(4-Penten-1-oxy)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF) is an organozinc compound. Organozinc compounds are widely used in organic synthesis due to their reactivity and selectivity. This particular compound is a solution in THF, a common solvent in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE typically involves the reaction of 3-(4-PENTEN-1-OXY)BROMOBENZENE with zinc in the presence of a catalyst. The reaction is carried out in THF to stabilize the organozinc compound. The process involves:
Reacting 3-(4-PENTEN-1-OXY)BROMOBENZENE with Zinc: This step forms the organozinc intermediate.
Catalyst Addition: A catalyst such as palladium or nickel is often used to facilitate the reaction.
Stabilization in THF: The final product is stabilized in THF to maintain its reactivity and prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Reagents: Common reagents include aryl halides, alkyl halides, and various nucleophiles.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like THF or dimethylformamide (DMF) are used to dissolve the reactants.
Major Products
The major products formed from reactions involving this compound include substituted aromatic compounds and biaryl compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: Its derivatives are explored for potential pharmaceutical applications, including drug development.
Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism by which 3-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:
Transmetalation: Transfer of the organozinc group to a metal catalyst.
Oxidative Addition and Reductive Elimination: Key steps in coupling reactions where the metal catalyst cycles between oxidation states to form new bonds.
Comparación Con Compuestos Similares
Similar Compounds
Phenylzinc Bromide: Another organozinc compound used in similar reactions.
Benzylzinc Bromide: Used in the synthesis of benzyl derivatives.
Cyclohexylzinc Bromide: Utilized in the formation of cyclohexyl compounds.
Uniqueness
3-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE is unique due to its specific structure, which includes a penten-1-oxy group. This structural feature imparts distinct reactivity and selectivity, making it valuable for specific synthetic applications that other organozinc compounds may not be suitable for.
Propiedades
Fórmula molecular |
C11H13BrOZn |
|---|---|
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
bromozinc(1+);pent-4-enoxybenzene |
InChI |
InChI=1S/C11H13O.BrH.Zn/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h2,4-5,8-9H,1,3,7,10H2;1H;/q-1;;+2/p-1 |
Clave InChI |
UVALTYVIWAECTN-UHFFFAOYSA-M |
SMILES canónico |
C=CCCCOC1=CC=C[C-]=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


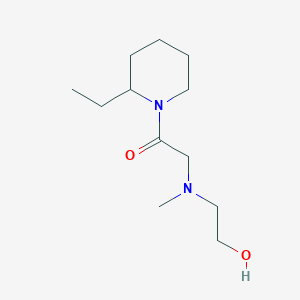
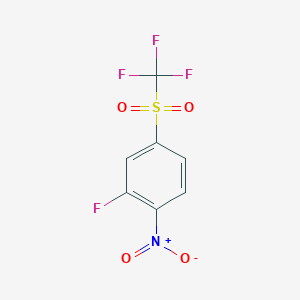

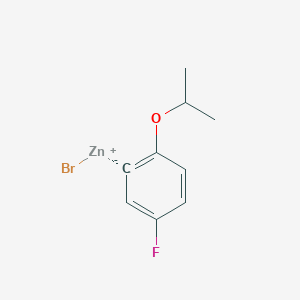
![5,6-Bis-(3,5-dimethyl-pyrazol-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14890511.png)
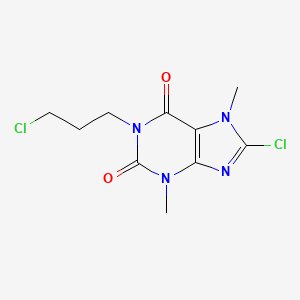
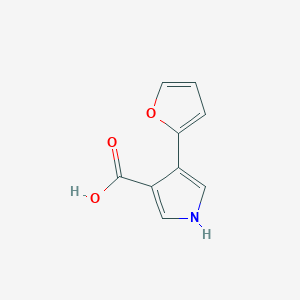

![2-[(3'-Methoxypropoxy)methyl]phenylZinc bromide](/img/structure/B14890532.png)
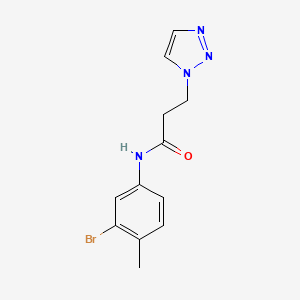
![1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene](/img/structure/B14890541.png)

